molecular formula C9H11ClFNO B070206 6-Fluorochroman-4-amine hydrochloride CAS No. 191609-45-7

6-Fluorochroman-4-amine hydrochloride

Cat. No.: B070206
CAS No.: 191609-45-7
M. Wt: 203.64 g/mol
InChI Key: VHMBQKMHABXVJN-UHFFFAOYSA-N
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Description

6-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of chroman, featuring a fluorine atom at the 6th position and an amine group at the 4th position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorochroman-4-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 6th position of the chroman ring.

    Amination: Introduction of an amine group at the 4th position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-Fluorochroman-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

6-Fluorochroman-4-amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions

This versatility makes it valuable in synthetic organic chemistry for developing new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent . Key areas of focus include:

  • Drug Discovery: Studies have shown that it can selectively bind to biological targets, making it a candidate for developing new pharmacological agents.
  • Fluorescent Probes: Its structure allows it to be used in creating fluorogenic probes essential for sensitive biological analyses.

Medicine

This compound is explored for its potential therapeutic effects, particularly in treating neurological disorders. Its mechanism of action involves:

  • Interaction with specific molecular targets through hydrogen bonding.
  • Enhanced lipophilicity and metabolic stability due to the fluorine atom.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Fluorescent Imaging Techniques:
    • Research demonstrated that the compound could be utilized as a fluorescent marker in cellular studies, enhancing imaging techniques used in biological research.
  • Neurological Disorder Models:
    • Investigations into its effects on neurological models indicated potential therapeutic benefits, warranting further exploration into its pharmacological properties.
  • Synthetic Pathways Development:
    • Studies focused on optimizing synthetic routes have reported improved yields and purity, making the compound more accessible for research purposes.

Mechanism of Action

The mechanism of action of 6-Fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-Fluorochroman-4-amine hydrochloride can be compared with other similar compounds, such as:

    6-Chlorochroman-4-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromochroman-4-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    6-Methylchroman-4-amine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs .

Biological Activity

6-Fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Its unique structure, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 4th position of the chroman ring, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10ClFNO
  • Molecular Weight : 201.63 g/mol
  • Solubility : Enhanced solubility due to its hydrochloride salt form, making it suitable for various biological assays.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to altered metabolic pathways.
  • Receptor Binding : It may interact with specific receptors involved in neurological functions, suggesting its potential role in treating neurological disorders.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and mitigate oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective effects. In vitro studies show that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions.

Study on Neuroprotection

A study conducted on neuronal cell lines revealed that treatment with this compound significantly reduced cell death induced by oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, highlighting its neuroprotective potential .

Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its efficacy in modulating inflammatory responses .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
6-Fluorochroman-4-amineLacks hydrochloride; similar structureModerate antioxidant activity
7-Fluorochroman-4-amineChlorine substituent at position 7Notable enzyme inhibition
(S)-6-Fluorochroman-4-amineDifferent stereochemistry; retains fluorinePotential neuroprotective

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMBQKMHABXVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611698
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191609-45-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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